molecular formula C19H14F3N5O2S2 B2590041 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 847403-74-1

2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2590041
CAS No.: 847403-74-1
M. Wt: 465.47
InChI Key: SYNIXNKANZFEEB-UHFFFAOYSA-N
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Description

2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H14F3N5O2S2 and its molecular weight is 465.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation as Antimicrobial Agents

A study highlighted the synthesis of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives to determine their antimicrobial activity. These compounds were tested against various bacterial and fungal strains, showing promising results in inhibiting the growth of pathogens like Staphylococcus aureus and Escherichia coli (Baviskar et al., 2013).

Anticancer Activity

Research into 5-methyl-4-phenyl thiazole derivatives as anticancer agents revealed that certain compounds, after structural modifications, demonstrated significant selectivity and apoptosis induction in cancer cell lines, such as A549 human lung adenocarcinoma cells. These findings suggest the potential of thiazole derivatives in cancer therapy (Evren et al., 2019).

Heterocyclic Syntheses via Cascade Reactions

A study explored the versatility of thioureido-acetamides in heterocyclic syntheses through one-pot cascade reactions, yielding various heterocycles like 2-iminothiazoles and thioparabanic acids. These reactions demonstrate the potential of thioureido-acetamides in developing new compounds with potential biological activities (Schmeyers & Kaupp, 2002).

Novel Synthesis for Potential Anticancer Agents

Another research focused on synthesizing new 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones, showing anticancer activity against a variety of human cancer cell lines, including renal cancer and leukemia. This underscores the importance of novel synthetic routes in discovering anticancer compounds (Lesyk et al., 2007).

Properties

IUPAC Name

2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N5O2S2/c20-19(21,22)11-4-3-5-12(8-11)27-16(24-25-17(27)30-10-15(23)28)9-26-13-6-1-2-7-14(13)31-18(26)29/h1-8H,9-10H2,(H2,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNIXNKANZFEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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